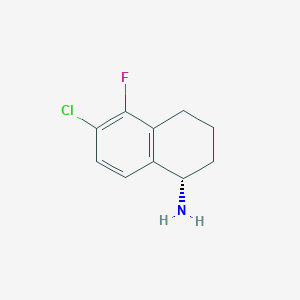
(S)-6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound characterized by the presence of chlorine and fluorine atoms on a tetrahydronaphthalene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common method includes the halogenation of a naphthalene derivative followed by amination. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and amination processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
科学研究应用
(S)-6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and target.
相似化合物的比较
®-6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound, differing in its stereochemistry.
6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol: A related compound with a hydroxyl group instead of an amine.
6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalene: The parent hydrocarbon without the amine group.
Uniqueness: The presence of both chlorine and fluorine atoms, along with the specific stereochemistry, makes (S)-6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine unique
生物活性
(S)-6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound with significant potential in pharmacological applications. Its unique structural features, including a chlorine and a fluorine atom, enhance its biological activity and interaction with various biological targets. This article provides a detailed overview of its biological activities, including relevant case studies and research findings.
- Molecular Formula : C10H11ClFN
- Molecular Weight : 199.65 g/mol
- CAS Number : 1781677-37-9
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The presence of halogen substituents influences its lipophilicity and binding affinity, which are crucial for its pharmacodynamic properties.
Biological Activity Overview
Research indicates that this compound exhibits several important biological activities:
-
Anticancer Activity :
- Studies have shown that compounds similar to this compound can induce apoptosis in cancer cells. For instance, related compounds demonstrated IC50 values ranging from 18.23 µM to 29.34 µM against breast cancer cell lines .
- The mechanism involves the inhibition of PARP1 activity and subsequent activation of apoptotic pathways .
-
Neuroprotective Effects :
- Preliminary studies suggest that this compound may have neuroprotective properties due to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
- Analgesic Properties :
Case Study 1: Anticancer Efficacy
In a study focusing on the structure–activity relationship of tetrahydronaphthalene derivatives, this compound was tested for its cytotoxic effects on MCF-7 breast cancer cells. The results indicated that it significantly reduced cell viability at concentrations comparable to established chemotherapeutics like Olaparib .
Case Study 2: Neuroprotective Mechanisms
A separate investigation assessed the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The compound demonstrated a dose-dependent reduction in markers of oxidative stress and apoptosis in cultured neuronal cells.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities and properties of this compound compared to structurally related compounds:
| Compound Name | Biological Activity | IC50 (µM) | Unique Aspects |
|---|---|---|---|
| This compound | Anticancer | 22.68 - 29.34 | Chlorine enhances binding affinity |
| (S)-6-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amines | Anticancer | 25.71 | Bromine affects hydrophobicity |
| (S)-6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amines | Antinociceptive | 18.23 | Methyl group alters activity profile |
属性
分子式 |
C10H11ClFN |
|---|---|
分子量 |
199.65 g/mol |
IUPAC 名称 |
(1S)-6-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11ClFN/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)13/h4-5,9H,1-3,13H2/t9-/m0/s1 |
InChI 键 |
BLHNFCKNBBEKDO-VIFPVBQESA-N |
手性 SMILES |
C1C[C@@H](C2=C(C1)C(=C(C=C2)Cl)F)N |
规范 SMILES |
C1CC(C2=C(C1)C(=C(C=C2)Cl)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















